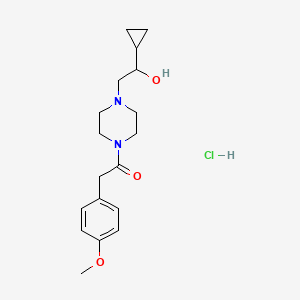![molecular formula C10H9F3O2 B2814644 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone CAS No. 76579-44-7](/img/structure/B2814644.png)
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone
Übersicht
Beschreibung
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a trifluoroethoxy group and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzaldehyde as the starting material.
Reaction Steps: The hydroxyl group of 4-hydroxybenzaldehyde is first converted to a trifluoroethoxy group through a nucleophilic substitution reaction with trifluoroethanol in the presence of a strong base such as potassium carbonate.
Final Steps: The resulting trifluoroethoxybenzaldehyde is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of an aluminum chloride catalyst to yield this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or column chromatography to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Strong bases like sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: The major product of oxidation is 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanoic acid.
Reduction Products: The major product of reduction is 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol.
Substitution Products: Various nucleophiles can replace the trifluoroethoxy group, leading to a range of substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2,2,2-Trifluoroethoxy)benzene: Similar in structure but lacks the ethanone group.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: A different fluorinated ether with distinct properties.
Ipriflavone: A compound with a similar phenyl ring but different functional groups.
Uniqueness: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone is unique due to its combination of the trifluoroethoxy group and the ethanone moiety, which imparts specific chemical and physical properties not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPFXQNFLAKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2814562.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2814565.png)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2814566.png)



![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2814577.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2814582.png)
![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)
